molecular formula C6H10ClNO4S B15272020 1-(Chlorosulfonyl)piperidine-4-carboxylic acid

1-(Chlorosulfonyl)piperidine-4-carboxylic acid

Cat. No.: B15272020
M. Wt: 227.67 g/mol
InChI Key: XXXDNWNRXLNQQQ-UHFFFAOYSA-N
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Description

1-(Chlorosulfonyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a chlorosulfonyl (-SO$_2$Cl) substituent at the 1-position and a carboxylic acid (-COOH) group at the 4-position. The chlorosulfonyl group is highly reactive, making the compound a versatile intermediate in organic synthesis, particularly for forming sulfonamides or sulfonate esters. For instance, sulfonyl-containing analogs like 1-[(2,6-dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid (MW: 338.2 g/mol) demonstrate applications in medicinal chemistry and enzyme inhibition .

The molecular formula of this compound is C$6$H${10}$ClNO$_4$S, with a calculated molecular weight of 227.66 g/mol. Its reactivity is driven by the electrophilic chlorosulfonyl group, which readily undergoes nucleophilic substitution.

Properties

IUPAC Name

1-chlorosulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO4S/c7-13(11,12)8-3-1-5(2-4-8)6(9)10/h5H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXDNWNRXLNQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chlorosulfonyl)piperidine-4-carboxylic acid typically involves the chlorosulfonation of piperidine-4-carboxylic acid. The reaction is carried out by treating piperidine-4-carboxylic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

    Starting Material: Piperidine-4-carboxylic acid

    Reagent: Chlorosulfonic acid (HSO3Cl)

    Reaction Conditions: The reaction is typically conducted at low temperatures to control the exothermic nature of the chlorosulfonation process.

The resulting product is this compound, which can be purified by recrystallization or other suitable purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Chlorosulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the generated hydrogen chloride.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

Major Products Formed

    Sulfonamide Derivatives: Formed by substitution with amines.

    Sulfonate Esters: Formed by substitution with alcohols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

1-(Chlorosulfonyl)piperidine-4-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce the chlorosulfonyl functional group into target molecules.

    Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Chlorosulfonyl)piperidine-4-carboxylic acid is primarily related to its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming covalent bonds with nucleophilic sites, such as amines, alcohols, and thiols. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(Chlorosulfonyl)piperidine-4-carboxylic acid with structurally related piperidine-4-carboxylic acid derivatives, emphasizing substituent effects, physicochemical properties, and applications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Solubility Key Applications/Properties
This compound -SO$_2$Cl C$6$H${10}$ClNO$_4$S 227.66 DMSO, Chloroform (inferred) Sulfonamide synthesis, reactive intermediate
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid -COOEt C$9$H${15}$NO$_4$ 201.22 Methanol, DMSO Drug intermediate (e.g., PDE5 inhibitors)
1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid HCl -CH$2$C$6$H$_4$Br C${13}$H${17}$BrClNO$_2$ 354.64 Water (as HCl salt) Pharmaceutical research (bulky aromatic substituent)
1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid -COC$6$H$4$Cl C${13}$H${14}$ClNO$_3$ 267.70 DMSO, Methanol Research chemical (hydrogen-bonding motifs)
1-[(2,6-Dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid -SO$2$C$6$H$3$Cl$2$ C${12}$H${12}$Cl$2$NO$4$S 338.20 Not specified Enzyme inhibition, high-throughput phasing

Key Research Findings:

Reactivity and Synthetic Utility : The chlorosulfonyl group in this compound facilitates sulfonamide bond formation, a critical step in drug development. For example, analogs like ethyl 1-(4-chlorobenzyl)-4-(phenylsulfonyl)piperidine-4-carboxylate (MW: 407.89 g/mol) are intermediates in synthesizing enzyme inhibitors .

Biological Activity: Piperidine-4-carboxylic acid derivatives with sulfonyl or carbonyl substituents, such as pyrazolo[4,3-d]pyrimidin-5-yl derivatives, exhibit potent PDE5 inhibitory activity .

Solubility and Stability : Compared to hydrochloride salts (e.g., 1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid HCl), the chlorosulfonyl derivative is less water-soluble but more reactive. Esters like 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid are hydrolytically unstable, whereas sulfonyl chlorides require anhydrous handling .

Structural Diversity : Substituents such as cyclopentylcarbonyl () or pyrimidinyl groups () introduce steric and electronic variations, impacting binding affinity in drug-receptor interactions. The chlorosulfonyl group’s compact size may offer advantages in crossing biological membranes.

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